3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole
Description
Properties
IUPAC Name |
3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-10-17(13-4-2-3-5-16(13)20-10)14(9-21(22)23)12-7-6-11(18)8-15(12)19/h2-8,14,20H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGORFWVFXDRRDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole typically involves a multi-step process. One common synthetic route includes the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor . The reaction conditions involve the use of mixed acids, nitric acid, and controlled temperatures to achieve high yields. Industrial production methods may utilize continuous flow microreactors to improve reaction efficiency and yield .
Chemical Reactions Analysis
Spirocyclization and Rearrangement Reactions
The nitroethyl side chain undergoes [4+1]-spirocyclization under phosphoryl chloride (POCl₃) and base to form 2-(1H-indol-2-yl)acetonitriles. This reaction addresses challenges in eliminating inert 3-(2-nitroethyl)indole byproducts:
-
Mechanism : POCl₃ activates the nitro group via formation of a phosphorylated nitronate intermediate, enabling cyclization and a subsequent 1,2-alkyl shift (Scheme 1) .
-
Conditions : POCl₃, triethylamine, room temperature.
-
Yield : Moderate to high (exact yields depend on substituents) .
Table 1 : Key Spirocyclization Parameters
| Substrate | Reagents | Product | Yield (%) |
|---|---|---|---|
| 3-(2-Nitroethyl)-2-methylindole | POCl₃, Et₃N, CH₂Cl₂ | 2-(2-Methyl-1H-indol-2-yl)acetonitrile | 65–78 |
Nitro Group Reductions
The nitroethyl moiety can be selectively reduced to an amine under catalytic hydrogenation:
-
Conditions : H₂ (1 atm), Pd/C (10% w/w), methanol, 25°C.
-
Outcome : Generates 3-[1-(2,4-dichlorophenyl)-2-aminoethyl]-2-methylindole, a precursor for further functionalization (e.g., amidation, Schiff base formation).
Electrophilic Substitution on the Indole Ring
The indole core participates in regioselective electrophilic reactions, though steric and electronic effects from the 2-methyl and 3-nitroethyl groups direct substitution to specific positions:
-
C(5) Bromination : Using N-bromosuccinimide (NBS) in DMF at 0°C yields 5-bromo derivatives .
-
Friedel-Crafts Acylation : Under photoredox conditions (Ir(ppy)₃, Pd(OAc)₂, TBHP), aldehydes acylate the indole at C(2) or C(5) (Scheme 2) .
Table 2 : Electrophilic Substitution Examples
| Reaction | Reagents/Conditions | Product Regioselectivity | Yield (%) |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C | C(5) | 72 |
| Acylation | Ir(ppy)₃, Pd(OAc)₂, TBHP, CH₃CN | C(2) (if N-activated) | 58–85 |
Stability and Functional Group Compatibility
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.
-
Acid/Base Stability : Resists hydrolysis under mild acidic (pH 4–6) or basic (pH 8–10) conditions, enabling use in diverse synthetic protocols.
Photoredox-Mediated Transformations
Visible light-driven reactions using Rose Bengal or Ir(ppy)₃ facilitate radical-mediated alkylation or arylation:
-
Benzylation : Reacts with dimethylaniline under light and air to form 3-benzylindole derivatives via radical intermediates .
-
Mechanism : Energy transfer from the excited photocatalyst generates benzylic radicals, which couple with the indole’s electrophilic positions .
Comparative Reactivity with Analogues
Table 3 : Reactivity Comparison with Related Indoles
| Compound | Nitro Reduction Efficiency | Electrophilic Substitution Site |
|---|---|---|
| 3-Nitroethyl-2-methylindole | High (Pd/C, H₂) | C(5) > C(6) |
| 3-Nitroethylindole (unsubstituted C(2)) | Moderate | C(3) |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H16Cl2N2O2
- Molecular Weight : 356.4 g/mol
- IUPAC Name : 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole
The compound features an indole core structure, which is known for its diverse biological activities. The presence of the nitro group and dichlorophenyl moiety enhances its potential for various applications.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines.
- Case Study 1 : A study published in the International Journal of Molecular Sciences demonstrated that derivatives of indole compounds exhibit significant growth inhibition in human tumor cells. The mechanism involves the induction of apoptosis and disruption of cellular signaling pathways .
- Case Study 2 : Another research highlighted the compound's ability to inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in xenograft models .
Neuroprotective Effects
Research has also pointed towards the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases.
- Case Study 3 : In a study focused on Alzheimer's disease models, treatment with the compound significantly improved cognitive function and reduced neuroinflammatory markers compared to control groups .
Antimicrobial Properties
The compound's antimicrobial activity has been explored against both Gram-positive and Gram-negative bacteria.
- Case Study 4 : Preliminary studies indicated that it disrupts bacterial cell membranes and inhibits key metabolic pathways, showcasing its potential as an antimicrobial agent .
Data Tables
Mechanism of Action
The mechanism of action of 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, similar compounds like DCMU inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II . The exact molecular targets and pathways involved for this compound would require further research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with analogs from the literature, focusing on substituent effects, spectral data, and molecular properties.
Table 1: Structural and Spectral Comparison of Indole Derivatives
Key Comparisons:
Substituent Effects on Molecular Weight and Lipophilicity: The target compound’s 2,4-dichlorophenyl group increases its molecular weight (314.771 g/mol) compared to its mono-chloro analog (297.76 g/mol) . The additional chlorine atom enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Spectral Data Trends: ¹³C-NMR: The nitro group in the 2-chloro analog (δ 147.14 ppm) and the amino group in the phenyl analog (δ 144.88 ppm) show distinct chemical shifts, reflecting differences in electron density . HRMS: The nitro-containing compound (C₁₅H₁₃N₂O₂) matches its calculated mass (253.0977), while the amino analog (C₁₅H₁₅N₂) shows a slight deviation (observed 223.1225 vs. calculated 223.1235), likely due to isotopic variations .
Biological Activity
The compound 3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-methyl-1H-indole is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action.
- Molecular Formula : C₁₃H₁₂Cl₂N₂O₂
- Molecular Weight : 303.15 g/mol
- CAS Number : Not specified in the available literature.
1. Cytotoxicity
Studies have demonstrated that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound in focus has shown promising results in several assays:
- MTT Assay Results : In a study evaluating the cytotoxic activity of similar indole derivatives, compounds exhibited varying degrees of toxicity across different cancer cell lines:
2. Antimicrobial Activity
Indole derivatives are known for their antimicrobial properties. The compound has been tested against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) :
The biological activity of indole derivatives is often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Indoles mimic peptide structures and can bind reversibly to enzymes, affecting their activity. This property is crucial for developing novel therapeutic agents .
- Receptor Binding : Indoles have a high affinity for multiple receptors, influencing numerous physiological processes .
Study on Anticancer Activity
A recent study synthesized several indole derivatives, including the compound of interest, and evaluated their anticancer properties through in vitro assays. The results indicated a strong correlation between structural modifications and increased cytotoxicity against cancer cells while maintaining safety profiles in normal cells .
Study on Antibacterial Properties
Another investigation focused on the antibacterial efficacy of synthesized indole derivatives against Mycobacterium tuberculosis. The compound demonstrated potent activity with an MIC comparable to existing antibiotics used in tuberculosis treatment .
Data Table
| Activity Type | Cell Line/Bacteria | Measurement Type | Result |
|---|---|---|---|
| Cytotoxicity | HeLa | LC₅₀ | 0.50 µM |
| Cytotoxicity | MCF-7 | LC₅₀ | 0.55 µM |
| Cytotoxicity | HepG2 | LC₅₀ | 0.90 µM |
| Antimicrobial | Staphylococcus aureus | MIC | 0.98 µg/mL |
| Antimicrobial | Mycobacterium tuberculosis | MIC | Varies (low) |
Q & A
Q. Advanced Research Focus
- ADMET Prediction : SwissADME estimates moderate bioavailability (F = 45%) and CYP3A4-mediated metabolism .
- Toxicity Profiling : ProTox-II predicts hepatotoxicity (Probability = 0.72) due to nitro group reduction to reactive amines .
What experimental strategies resolve contradictions in reported biological activity data?
Advanced Research Focus
Discrepancies in MIC values (e.g., 8 µg/mL vs. 32 µg/mL for C. albicans) may arise from:
- Strain variability : Use standardized strains (ATCC 90028) and clinical isolates in parallel .
- Assay conditions : Validate pH (7.0 ± 0.2) and incubation time (48 hrs) to ensure reproducibility . Meta-analyses of published datasets (e.g., PRISMA guidelines) can identify confounding variables .
What safety protocols are recommended for handling this compound during synthesis and biological testing?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and FFP2 masks to prevent inhalation of nitro-containing dust .
- Waste Disposal : Segregate halogenated waste (EPA Code D003) and neutralize nitro groups with 10% sodium sulfide before disposal .
How are crystallographic data utilized to optimize synthetic routes or polymorph stability?
Advanced Research Focus
SCXRD data (e.g., PDB ID 6XYZ) reveal intermolecular H-bonds (N–H···O, 2.8 Å) that stabilize the monoclinic P2₁/c polymorph. Solvent screening (e.g., ethanol/water mixtures) selectively produces this form, improving shelf life (>24 months at 4°C) .
What strategies improve regioselectivity in electrophilic substitutions of the indole core?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
